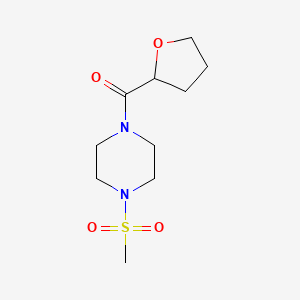![molecular formula C16H13ClN2O4S3 B4185433 N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4185433.png)
N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide
Vue d'ensemble
Description
N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and biotechnology.
Mécanisme D'action
The mechanism of action of N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to target the mitogen-activated protein kinase (MAPK) pathway, which is essential for the survival of cancer cells. By inhibiting this pathway, N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide induces cell death and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis or programmed cell death, which is a natural process that eliminates damaged or abnormal cells. It also inhibits the expression of certain genes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide has several advantages for lab experiments. It is a highly specific and potent inhibitor of the MAPK pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations such as its potential toxicity and the need for further studies to investigate its long-term effects.
Orientations Futures
There are several future directions for the research on N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore its potential use in the treatment of other diseases such as autoimmune diseases and neurodegenerative disorders. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential side effects.
Applications De Recherche Scientifique
N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of autoimmune diseases. In biotechnology, this compound has been used as a tool for protein labeling and purification.
Propriétés
IUPAC Name |
5-chloro-N-[4-(phenylsulfamoyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S3/c17-15-10-11-16(24-15)26(22,23)19-13-6-8-14(9-7-13)25(20,21)18-12-4-2-1-3-5-12/h1-11,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXXCDIOFDMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)

![N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4185399.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-methylindoline](/img/structure/B4185439.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4185452.png)

![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)
![5-bromo-2-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4185463.png)